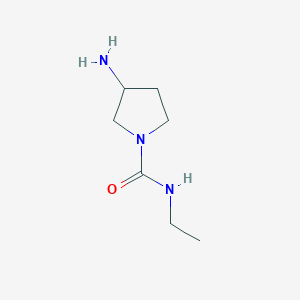![molecular formula C10H19N3O B13315441 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13315441.png)
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the butan-2-ol moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole ring or the butan-2-ol moiety.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism by which 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol include other pyrazole derivatives such as:
- 1,3-dimethyl-1H-pyrazole
- 4-(1H-pyrazol-4-yl)butan-2-ol
- 1-(1H-pyrazol-4-yl)butan-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-8(14)4-5-11-6-10-7-12-13(3)9(10)2/h7-8,11,14H,4-6H2,1-3H3 |
InChI Key |
PBEUMCICTLSRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13315359.png)
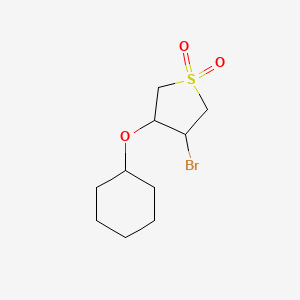
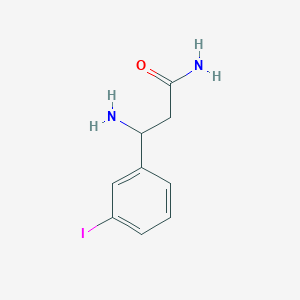

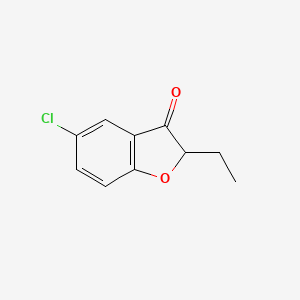
![5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13315400.png)
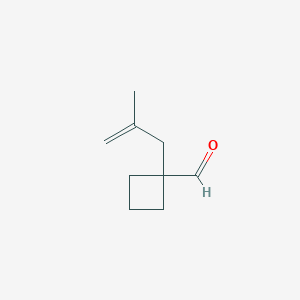
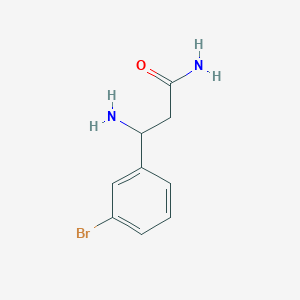
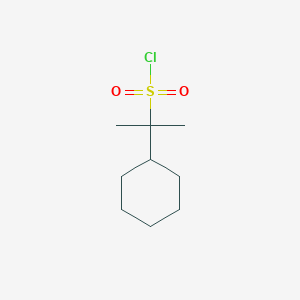
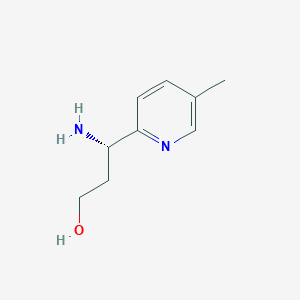
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B13315416.png)

![7-Ethyl-1-azaspiro[3.5]nonane](/img/structure/B13315427.png)
